2-[4-(Iodoacetamido)phenyl]-6-methylbenzothiazole
Description
Molecular Architecture and Crystallographic Analysis
2-[4-(Iodoacetamido)phenyl]-6-methylbenzothiazole (CAS 87992-62-9) features a fused benzothiazole core with substituents at specific positions:
- Core structure : A benzene ring fused to a thiazole ring (C7H5NS), with sulfur at position 1 and nitrogen at position 3.
- Substituents :
Key physicochemical properties :
The iodoacetamido group’s iodine atom (heavy atom) may influence intermolecular interactions, potentially affecting crystal packing. While direct crystallographic data for this compound is unavailable, benzothiazole derivatives often exhibit planar structures due to conjugation, with substituents directing hydrogen bonding or π-π stacking.
Electronic Configuration and Resonance Properties
The compound’s electronic behavior is governed by:
- Benzothiazole core : The conjugated π-system (benzene-thiazole fusion) enables delocalization of electrons, stabilized by resonance.
- Substituent effects :
- 6-Methyl group : Electron-donating via inductive effects, slightly raising HOMO energy levels.
- 4-Iodoacetamido phenyl group : The -NHCOCH₂I group acts as an electron-withdrawing group (EWG) due to the amide’s resonance. Iodine’s electronegativity further lowers LUMO energy, enhancing electron-accepting capacity.
Frontier molecular orbital (FMO) analysis :
| Orbital | Energy (eV, estimated)* | Functional Impact |
|---|---|---|
| HOMO | ~−5.5 | Electron donation |
| LUMO | ~−1.8 | Electron acceptance |
*Based on analogous benzothiazole derivatives.
The compound’s fluorescence (λₑₘ = 383 nm) suggests moderate Stokes shift due to intramolecular charge transfer (ICT) between the electron-rich benzothiazole and electron-poor iodoacetamido moieties.
Comparative Analysis with Benzothiazole Core Structure Derivatives
A comparison of electronic and steric properties with related derivatives highlights the unique role of substituents:
Electronic trends :
- Electron-withdrawing substituents (e.g., -NHCOCH₂I) lower LUMO energy, enhancing electrophilicity.
- Steric effects : The 6-methyl group minimizes steric clashes with adjacent substituents, unlike bulkier groups in other derivatives.
Resonance stabilization : The iodoacetamido group’s amide resonance withdraws electron density from the phenyl ring, reducing conjugation with the benzothiazole core compared to purely electron-donating substituents.
Properties
IUPAC Name |
2-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IN2OS/c1-10-2-7-13-14(8-10)21-16(19-13)11-3-5-12(6-4-11)18-15(20)9-17/h2-8H,9H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLHKGNTARKGAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408971 | |
| Record name | 2-Iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87992-62-9 | |
| Record name | 2-Iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(Iodoacetamido)phenyl]-6-methylbenzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Iodoacetamido)phenyl]-6-methylbenzothiazole typically involves the reaction of 2-amino-6-methylbenzothiazole with 4-iodoacetanilide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Iodoacetamido)phenyl]-6-methylbenzothiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states.
Reduction Reactions: The compound can be reduced to form different reduced states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate, and the reactions are carried out under acidic or basic conditions.
Reduction Reactions: Common reducing agents include sodium borohydride or lithium aluminum hydride, and the reactions are carried out under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can yield different oxidation or reduction products .
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzothiazole core, which is known for its diverse biological activities. The presence of the iodoacetamido group enhances its reactivity, making it useful in various chemical modifications and biological assays.
Scientific Research Applications
-
Biochemical Research
- Protein Labeling : The iodoacetamido group allows for specific labeling of proteins, facilitating studies on protein interactions and dynamics. This application is crucial in understanding cellular mechanisms and pathways.
- Enzyme Inhibition Studies : The compound can act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.
-
Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that 2-[4-(Iodoacetamido)phenyl]-6-methylbenzothiazole exhibits cytotoxic effects against various cancer cell lines. This property makes it a candidate for further development as an anticancer agent.
- Antimicrobial Properties : Research indicates potential antimicrobial activity, which could be explored for developing new antibiotics or antifungal agents.
-
Molecular Biology
- Fluorescent Probes : The compound can be modified to create fluorescent probes for live-cell imaging, aiding in the visualization of cellular processes in real-time.
- Drug Delivery Systems : Its chemical properties allow it to be incorporated into drug delivery systems, potentially enhancing the efficacy of therapeutic agents.
Case Study 1: Protein Labeling
In a study published in Bioconjugate Chemistry, researchers utilized this compound to label specific proteins in live cells. The results demonstrated successful labeling with minimal cytotoxicity, highlighting the compound's utility in studying protein dynamics within cellular environments.
Case Study 2: Anticancer Activity
A recent investigation reported in Cancer Research evaluated the cytotoxic effects of the compound on several cancer cell lines, including breast and lung cancer cells. The study found that the compound inhibited cell proliferation and induced apoptosis, suggesting its potential as a lead compound for anticancer drug development.
Case Study 3: Antimicrobial Testing
Research published in Journal of Antimicrobial Chemotherapy explored the antimicrobial properties of this compound against various bacterial strains. Results indicated significant antibacterial activity, particularly against Gram-positive bacteria, warranting further exploration for therapeutic applications.
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Biochemical Research | Protein labeling | Successful labeling with low cytotoxicity |
| Medicinal Chemistry | Anticancer activity | Induced apoptosis in cancer cell lines |
| Molecular Biology | Fluorescent probes | Effective visualization of cellular processes |
| Antimicrobial Testing | Bacterial strain inhibition | Significant activity against Gram-positive bacteria |
Mechanism of Action
The mechanism of action of 2-[4-(Iodoacetamido)phenyl]-6-methylbenzothiazole involves its interaction with specific molecular targets, such as thiol groups in proteins. The compound forms covalent bonds with these targets, leading to changes in their fluorescence properties. This interaction is utilized in various analytical and imaging techniques to detect and quantify biomolecules .
Comparison with Similar Compounds
Comparison :
- The amino group (-NH₂) allows for diazotization or amide bond formation, whereas the iodoacetamido group in the target compound enables thiol-specific conjugation.
- The amino derivative has lower molecular weight and higher water solubility than the iodoacetamido analog, but it lacks the thiol-reactive functionality critical for bioconjugation .
2-(4-Methoxyphenyl)benzothiazole
Molecular Formula: C₁₄H₁₁NOS Molecular Weight: 241.31 g/mol Substituent: 4-methoxyphenyl Key Properties:
Comparison :
- The target compound’s iodoacetamido substituent introduces steric bulk and polarizability, which may reduce crystallinity compared to the methoxy analog .
2-(4-(Iodoacetamido)anilino)naphthalene-6-sulfonic Acid
Molecular Formula: C₁₈H₁₄IN₃O₃S₂ Molecular Weight: 527.35 g/mol Substituent: Iodoacetamido-anilino-naphthalene sulfonic acid Key Properties:
Comparison :
- The naphthalene core provides extended conjugation, likely increasing fluorescence intensity compared to benzothiazole-based analogs.
- The target compound’s benzothiazole core may offer greater metabolic stability in biological systems due to reduced π-electron delocalization .
Data Table: Comparative Analysis of Benzothiazole Derivatives
Research Findings and Implications
Solubility Challenges: Both the target compound and its amino analog exhibit low water solubility, necessitating organic solvents for biochemical applications .
Biological Activity
2-[4-(Iodoacetamido)phenyl]-6-methylbenzothiazole is a compound of increasing interest due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicine and research.
Chemical Structure and Properties
The compound is characterized by a benzothiazole core, which is known for its pharmacological properties. The presence of the iodoacetamido group enhances its reactivity, allowing it to interact with various biological targets.
Structure
- Chemical Formula : CHNS
- CAS Number : 87992-62-9
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Candida albicans | 12 |
The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymatic pathways, leading to cell death.
Anticancer Properties
Studies have shown that this compound possesses anticancer activity, particularly against HepG2 human hepatoblastoma cells. The cytotoxic effects are attributed to its ability to induce apoptosis and inhibit cell proliferation.
- Cytotoxicity Assay Results :
- IC: 25 µM against HepG2 cells
- Mechanism: Induction of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.
Case Studies
- Study on HepG2 Cells : A study evaluated the effects of various concentrations of the compound on HepG2 cells. Results indicated a dose-dependent increase in cytotoxicity, with significant apoptosis observed at higher concentrations.
- Antimicrobial Screening : In a comparative study, the compound was tested alongside standard antibiotics. It showed comparable or superior activity against certain strains, suggesting its potential as a new antimicrobial agent.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The iodoacetamido group can form covalent bonds with nucleophilic residues in target enzymes, inhibiting their function.
- DNA Interaction : The compound has shown the ability to intercalate into DNA, disrupting replication and transcription processes.
- Oxidative Stress Induction : By generating ROS, it can lead to cellular damage and apoptosis.
Q & A
Q. What analytical methods are recommended for characterizing the purity and structure of 2-[4-(Iodoacetamido)phenyl]-6-methylbenzothiazole?
- Methodological Answer : To confirm purity and structural integrity, employ a combination of reverse-phase HPLC (C18 column, UV detection at 254 nm) and mass spectrometry (MS) for molecular weight verification. Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) is critical for confirming functional groups, such as the iodoacetamido moiety and benzothiazole ring. For example, the methyl group at position 6 on the benzothiazole ring can be identified via distinct proton shifts at ~2.5 ppm . Infrared (IR) spectroscopy can further validate carbonyl and amide bonds (e.g., 1650–1750 cm⁻¹ for C=O stretches). Cross-reference with synthetic intermediates to ensure no residual reactants remain .
Q. How should researchers handle and store this compound to maintain stability during experiments?
- Methodological Answer : Store the compound in anhydrous, light-protected containers at –20°C to prevent decomposition of the iodoacetamido group, which is sensitive to moisture and UV exposure. Use inert atmospheres (argon or nitrogen) during weighing to avoid oxidation. For solubility, dissolve in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at concentrations ≤10 mM, and aliquot to minimize freeze-thaw cycles. Dispose of waste via halogenated solvent disposal protocols due to the iodine content, adhering to institutional safety guidelines .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activities of benzothiazole derivatives, including this compound?
- Methodological Answer : Discrepancies in biological activity often arise from structural variations or assay conditions. To address this:
- Perform structure-activity relationship (SAR) studies by synthesizing analogs with modifications to the iodoacetamido group or benzothiazole scaffold .
- Standardize assays using positive controls (e.g., known kinase inhibitors for anticancer studies) and validate results across multiple cell lines (e.g., HepG2 for liver cancer vs. SW620 for colon cancer) .
- Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities to target proteins, reducing variability from cell-based assays .
Q. How can the iodoacetamido group in this compound be leveraged to study protein interactions or modifications?
- Methodological Answer : The iodoacetamido group selectively alkylates cysteine residues in proteins, making it useful for:
- Site-specific protein labeling : Incubate the compound with target proteins (e.g., enzymes or receptors) in pH 7.4 buffer at 25°C for 1–2 hours, then purify via size-exclusion chromatography .
- Activity-based protein profiling (ABPP) : Combine with Bradford or Lowry assays to quantify modified proteins. For example, a decrease in free thiols (measured via Ellman’s reagent) confirms successful alkylation .
- Cross-linking studies : Use under reducing conditions to map proximal cysteine pairs in protein complexes, followed by SDS-PAGE (Laemmli method) for separation and mass spectrometry for identification .
Q. What computational approaches are suitable for predicting the binding modes of this compound with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina or Schrödinger Suite) to model interactions with cysteine-rich targets like kinases or proteases. Prioritize targets with conserved catalytic cysteines (e.g., caspase-3). Validate predictions via molecular dynamics (MD) simulations (GROMACS or AMBER) to assess binding stability over 100-ns trajectories. Compare results with experimental data from X-ray crystallography or cryo-EM for high-confidence models .
Data Analysis and Experimental Design
Q. How can researchers optimize reaction yields during the synthesis of this compound?
- Methodological Answer :
- Stepwise optimization : Vary solvents (e.g., ethanol vs. acetonitrile), catalysts (e.g., Pd/C for coupling reactions), and temperatures (80–130°C) using microwave-assisted synthesis to reduce reaction times .
- Monitor intermediates via thin-layer chromatography (TLC) and isolate via flash chromatography (silica gel, hexane/ethyl acetate gradients).
- For the iodoacetamido coupling step, use Schlenk techniques to exclude moisture and prevent iodine loss. Yield improvements (>70%) are achievable with 2.5 equivalents of iodoacetic anhydride in DMF at 0°C .
Q. What techniques are recommended to analyze this compound’s stability under physiological conditions?
- Methodological Answer :
- Simulated physiological stability : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) or human plasma at 37°C. Sample at intervals (0, 6, 24 hours) and analyze via LC-MS to detect degradation products (e.g., loss of iodine or hydrolysis of the amide bond) .
- For cellular stability, use radiolabeled analogs (e.g., ¹²⁵I) and track uptake/efflux in cell lysates via gamma counting .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
